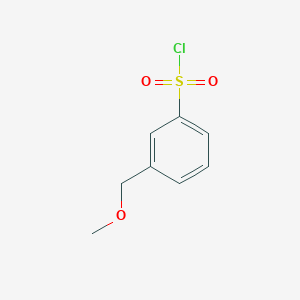![molecular formula C8H15NO3S B2550475 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 790232-27-8](/img/structure/B2550475.png)
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid, also known as DMSA, is a chelating agent used to remove heavy metals from the body. It was first synthesized in the 1950s and has since been extensively studied for its potential medical applications. In
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The utility of acidic ionic liquids, particularly those based on acetate such as EMIMOAc, is explored for CO2 absorption, electrochemical reduction, and chemical separations including esterification reactions of alcohols, amines, and starch. These acidic solutions showcase unique proton transfer and esterification reactions, offering insights into acid strength in ionic liquid solvents and potential applications in synthetic chemistry (Tran et al., 2017).
Biological Activity of Sulfur- and Nitrogen-Containing Compounds
Research on sulfur- and nitrogen-containing compounds reveals their physiological properties, indicating potential applications in drug development. The synthesis of new thiourea and acetophenone derivatives demonstrates significant biological activities, including antioxidant effects and the stabilization of biological membranes, hinting at their utility in creating novel therapeutic agents (Farzaliyev et al., 2020).
Catalytic Applications in Organic Synthesis
The use of sulfuric acid derivatives as recyclable catalysts for the synthesis of organic compounds such as 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) showcases their role in facilitating condensation reactions. This highlights the potential of these catalysts in sustainable and green chemistry practices, emphasizing their recyclability and efficiency in organic synthesis (Tayebi et al., 2011).
Novel Organocatalysts for Green Chemistry
The design and synthesis of novel, biological-based nano organo solid acids with urea moiety demonstrate their catalytic potential in synthesizing diverse organic molecules under mild and solvent-free conditions. These catalysts offer a green and sustainable approach to chemical synthesis, supporting the development of environmentally friendly catalytic processes (Zolfigol et al., 2015).
Analytical Measurement of Biological Specimens
A novel protocol for measuring discrete hydrogen sulfide pools in biological specimens has been developed, utilizing monobromobimane coupled with RP-HPLC. This method enables sensitive and accurate measurement of biologically active H₂S, providing valuable insights into the role of hydrogen sulfide in cellular functions and pharmacotherapeutic applications (Shen et al., 2012).
Propriétés
IUPAC Name |
2-[2-(diethylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRHCWRIDHGXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)



![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)
![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)
![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2550406.png)
![4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2550408.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)

